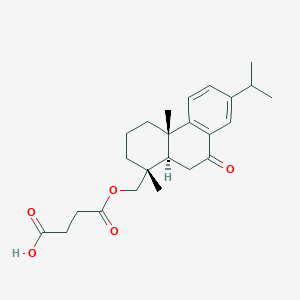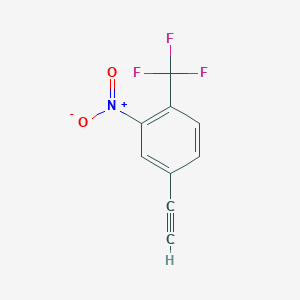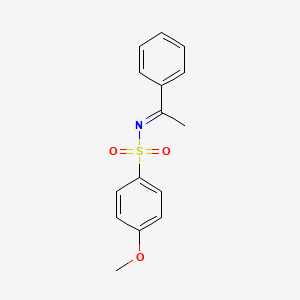
Abiesadine Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abiesadine Q is a diterpene compound isolated from the aerial parts of Abies georgei Orr . It is a chemically distinct entity with the molecular formula C24H32O5 and a molecular weight of 400.51 . This compound is part of a larger group of abietane diterpenes, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Abiesadine Q can be isolated from the aboveground parts of Abies georgei Orr . The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Abiesadine Q undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Abiesadine Q has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of diterpenes.
Biology: This compound exhibits various biological activities, including antimicrobial and cytotoxic effects.
Industry: The compound’s unique chemical structure makes it a valuable candidate for developing new materials and chemical products.
Mechanism of Action
The mechanism by which Abiesadine Q exerts its effects involves interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Abiesadine Q is part of a family of abietane diterpenes, which includes compounds such as abiesadine A, B, and C . These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
List of Similar Compounds
- Abiesadine A
- Abiesadine B
- Abiesadine C
- Other abietane diterpenes
Properties
Molecular Formula |
C24H32O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[[(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-1-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O5/c1-15(2)16-6-7-18-17(12-16)19(25)13-20-23(3,10-5-11-24(18,20)4)14-29-22(28)9-8-21(26)27/h6-7,12,15,20H,5,8-11,13-14H2,1-4H3,(H,26,27)/t20-,23-,24+/m0/s1 |
InChI Key |
ZSHVSBCOLVBOLB-NKKJXINNSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)COC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)COC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)

![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)

![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)

![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
